molecular formula C3H9NO4 B14635114 l-Serine monohydrate CAS No. 53844-03-4

l-Serine monohydrate

Cat. No.: B14635114
CAS No.: 53844-03-4
M. Wt: 123.11 g/mol
InChI Key: NUSONLRQUITEQT-DKWTVANSSA-N
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Description

l-Serine monohydrate is a high-purity, zwitterionic amino acid essential for numerous research applications, particularly in neuroscience and cell biology. As a precursor to phospholipids like phosphatidylserine, it is fundamental for the study of cellular membrane structure and function . Its critical role extends to the central nervous system, where it serves as a crucial neurotrophic factor and a glia-derived neuroprotective agent . Research indicates that l-Serine is a key precursor to the neurotransmitters glycine and D-serine, both of which are vital for excitatory glutamatergic neurotransmission, synaptic plasticity, and NMDA receptor function . Studies suggest its potential in research models of various neurological conditions, with investigations showing it may help recover cognitive function, improve cerebral blood flow, and inhibit neuroinflammation . Beyond neuroscience, l-Serine is indispensable in metabolic studies. It participates in the biosynthesis of purines, pyrimidines, and other amino acids including glycine and cysteine, and is a cornerstone of one-carbon unit metabolism and folate cycles . It is also a critical component in the synthesis of sphingolipids and ceramides, which are essential for neural differentiation and survival . The monohydrate form of this compound has been characterized under high-pressure conditions, revealing polymorphism and insights into intermolecular interactions, which can be relevant for studies in crystallography and material sciences . This product is presented as a research chemical and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

53844-03-4

Molecular Formula

C3H9NO4

Molecular Weight

123.11 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid;hydrate

InChI

InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1

InChI Key

NUSONLRQUITEQT-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)O.O

Canonical SMILES

C(C(C(=O)O)N)O.O

Origin of Product

United States

Preparation Methods

Boc Protection Method

The tert-butoxycarbonyl (Boc) protection strategy is a cornerstone in peptide synthesis, adapted for this compound production. As detailed in CN104326943A, L-serine reacts with sodium carbonate or bicarbonate in aqueous solution, followed by sequential addition of di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions (pH 10–12). This method achieves yields exceeding 90% through controlled batch-wise reagent addition, minimizing side reactions. Key steps include:

  • Base Activation : Dissolving L-serine in 0.005–0.010 M sodium carbonate/bicarbonate.
  • Protection : Incremental (Boc)₂O addition over 15–22 hours to ensure complete α-amino group protection.
  • Purification : Liquid-liquid extraction with sherwood oil (petroleum ether) and tetrahydrofuran (THF) to remove impurities.

Table 1: Boc Protection Method Performance

Scale (L-Serine) Reagent Ratio (L-Serine:(Boc)₂O) Yield (%) Purity (%)
18.1 g 1:1.5 90.15 99.2
1 kg 1:1.4 95.79 99.5

This method’s industrial viability stems from its cost-effectiveness, minimal solvent waste, and compatibility with continuous processing.

Fermentation and Biosynthetic Approaches

Microbial Production

Microbial fermentation using Arthrobacter paraffineus KY 7127 (ATCC 21218) remains a dominant method for large-scale this compound synthesis. Strains are cultured in sorbitol-based media supplemented with isoleucine and methionine, achieving titers of 25–30 g/L. Post-fermentation, the broth undergoes esterification with methanol and thionyl chloride to form L-serine methyl ester hydrochloride, selectively crystallized using ethyl acetate.

Table 2: Fermentation Parameters and Outcomes

Parameter Value Impact on Yield
Carbon Source 2% Sorbitol +15% vs. Glucose
Temperature 30°C Optimal Growth
pH 7.2 Enzyme Stability

Genetic and Metabolic Engineering

Recent advances leverage serine biosynthesis pathway regulation. Overexpression of serA (3-phosphoglycerate dehydrogenase) and serC (phosphoserine aminotransferase) in E. coli enhances flux toward L-serine, boosting yields by 40%. CRISPR-Cas9-mediated knockout of competitive pathways (e.g., threonine synthesis) further optimizes productivity.

Purification and Crystallization Techniques

Esterification-Crystallization

The US3742034A patent describes a purification method for crude L-serine (76% purity) contaminated with L-threonine. Esterification with methanol and thionyl chloride forms L-serine methyl ester hydrochloride, which is crystallized at 0°C using ethyl acetate. This step achieves >99.5% purity by exploiting differential solubility.

Key Steps :

  • Reaction : Reflux with methanol and thionyl chloride (12 hours).
  • Crystallization : Ethyl acetate addition at 0°C, yielding 69 g product per 100 g crude input.
  • Hydrolysis : Reflux with 1.5 N HCl converts the ester back to L-serine.

Solvent-Antisolvent Crystallization

Post-synthesis, this compound is crystallized from ethanol-water mixtures. Ethanol acts as an antisolvent, reducing solubility and inducing nucleation. Optimal conditions (25% ethanol, 4°C) produce monohydrate crystals with 99.9% enantiomeric excess.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Boc Protection 90–96 99.2–99.5 High Moderate
Fermentation 70–85 98–99 Very High Low
Chemical Synthesis 80–88 97–98 Moderate High

Fermentation excels in sustainability but requires stringent bioreactor control. The Boc method balances yield and scalability, whereas traditional chemical synthesis is limited by hazardous reagents.

Recent Advances and Innovations

Continuous Flow Synthesis

Microreactor systems enable continuous Boc protection, reducing reaction time from 22 hours to 45 minutes. THF as a co-solvent enhances mixing, achieving 94% yield at 50°C.

Enzyme-Catalyzed Protection

Lipase-mediated Boc group insertion under mild conditions (pH 7, 25°C) avoids alkaline degradation, preserving serine’s chiral integrity. This method, though nascent, reduces wastewater toxicity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amino Acid Derivatives

Structural and Crystallographic Comparisons

L-Alanine and DL-Alanine
  • Structure: L-Alanine lacks the β-hydroxyl group of L-serine, substituting it with a methyl (-CH₃) group. This reduces hydrogen-bonding capacity, leading to weaker intermolecular interactions compared to L-serine monohydrate .
  • Crystallinity: L-Alanine forms monoclinic crystals (space group P2₁), whereas this compound adopts a layered hydrate structure with higher symmetry due to H-bonded water molecules .
L-Cysteine
  • Side Chain: L-Cysteine features a thiol (-SH) group instead of -CH₂OH.
L-Histidine Monohydrochloride Monohydrate
  • Hydration: Similar to this compound, this compound incorporates water in its lattice. However, the imidazole side chain of histidine enables pH-dependent charge states, complicating crystallization compared to serine’s zwitterionic uniformity .
  • Solubility: L-Histidine monohydrochloride monohydrate exhibits lower solubility (0.273 g/mL) than this compound (0.359 g/mL) in aqueous media, attributed to its bulkier side chain .
L-Asparagine Monohydrate
  • Hydrate Stability : Both compounds incorporate water, but asparagine’s amide group (-CONH₂) forms bifurcated H-bonds, enhancing thermal stability (decomposition >200°C) compared to serine’s hydroxyl-driven hydration .
  • Applications: L-Asparagine monohydrate is prioritized in cell culture media due to its stability, whereas this compound is favored in neurological therapeutics .

Physicochemical and Functional Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) Solubility (g/mL, H₂O) Crystal System Key Applications
This compound 123.11 0.359 Layered hydrate Pharmaceuticals, supplements
L-Alanine 89.09 0.167 Monoclinic (P2₁) Food additives, biosynthesis
L-Histidine monohydrochloride monohydrate 209.63 0.273 Not reported Animal feed, buffer solutions
L-Asparagine monohydrate 150.13 0.285* Orthorhombic Cell culture, diagnostics
L-Lysine monohydrochloride 182.65 0.351 Hygroscopic powder Animal nutrition, supplements

*Solubility inferred from comparative data in .

Stability and Hygroscopicity
  • This compound’s hydrate layers make it moderately hygroscopic, requiring storage at controlled humidity .
  • L-Lysine monohydrochloride is highly hygroscopic, necessitating airtight packaging to prevent clumping .

Research Findings and Contradictions

  • Hydrogen Bonding vs. Stability: highlights this compound’s H-bonded layers as key to stability, whereas notes L-asparagine monohydrate’s superior thermal resistance despite weaker hydration.
  • Safety Profiles: this compound is generally recognized as safe (GRAS), but L-lysine monohydrochloride requires stringent heavy metal controls (<10 ppm) due to synthesis byproducts .

Q & A

Q. How should researchers design a bilayer tablet formulation study for this compound analogs?

  • Methodological Answer : Apply response surface methodology (RSM) via software like Design Expert. Define independent variables (e.g., excipient ratios, compression force) and dependent responses (e.g., dissolution rate). Validate models using ANOVA and optimize via desirability functions, referencing analogous frameworks from bosentan monohydrate studies .

Data Validation & Reproducibility

Q. What steps ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in detail. Use standardized abbreviations (e.g., "aq." for aqueous) and reference IUPAC nomenclature. Share raw data (e.g., NMR spectra, chromatograms) as supplementary information with hyperlinks in the main text .

Q. How can researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) checks using reference materials. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation profiles. Use multivariate analysis (e.g., PCA) to identify critical process parameters contributing to variability .

Ethical & Contextual Considerations

Q. What ethical frameworks apply to this compound research involving animal models?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal use via institutional review boards (IRBs) and minimize sample sizes using power analysis. Cite alternatives (e.g., in vitro neuronal cultures) where applicable .

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